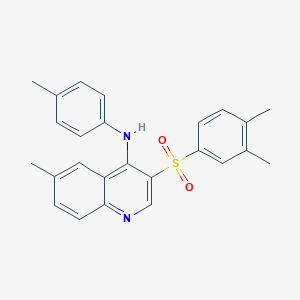![molecular formula C16H24FN3O3S B6462800 1-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]azepane CAS No. 2549000-75-9](/img/structure/B6462800.png)
1-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]azepane, also known as 5-Fluoro-2-methyl-N-[[(3-methylpyrrolidin-1-yl)sulfonyl]amino]pyridine-3-carboxamide, is a novel drug-like compound that has been the subject of numerous studies due to its potential therapeutic applications in a variety of diseases. The compound belongs to the class of pyrrolidinone-based sulfonamides, and has been found to possess a wide range of biological activities, including anti-inflammatory, antifungal, and antiviral properties.
Wissenschaftliche Forschungsanwendungen
1-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]azepaneethyl-N-[[(3-methylpyrrolidin-1-yl)sulfonyl]amino]pyridine-3-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications in a variety of diseases. In particular, the compound has been studied for its anti-inflammatory, antifungal, and antiviral properties, as well as its ability to inhibit the growth of cancer cells. Additionally, the compound has been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Wirkmechanismus
The exact mechanism of action of 1-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]azepaneethyl-N-[[(3-methylpyrrolidin-1-yl)sulfonyl]amino]pyridine-3-carboxamide is not yet fully understood. However, it is believed that the compound exerts its effects by targeting certain enzymes involved in the regulation of inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, the compound has been found to activate certain pathways involved in the regulation of cell proliferation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects
1-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]azepaneethyl-N-[[(3-methylpyrrolidin-1-yl)sulfonyl]amino]pyridine-3-carboxamide has been found to possess a wide range of biochemical and physiological effects. In particular, the compound has been found to possess anti-inflammatory, antifungal, and antiviral activities, as well as the ability to inhibit the growth of cancer cells. Additionally, the compound has been found to have neuroprotective and antioxidant properties, as well as the ability to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]azepaneethyl-N-[[(3-methylpyrrolidin-1-yl)sulfonyl]amino]pyridine-3-carboxamide in laboratory experiments has several advantages. Firstly, the compound is relatively easy to synthesize and is available commercially in a variety of forms. Additionally, the compound is relatively stable and has a long shelf life. However, there are also some limitations associated with the use of the compound in laboratory experiments. In particular, the compound is not water soluble, and may require the use of organic solvents for proper dissolution. Additionally, the compound is not very soluble in biological media, and may require the use of surfactants for proper dissolution.
Zukünftige Richtungen
The potential future directions of 1-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]azepaneethyl-N-[[(3-methylpyrrolidin-1-yl)sulfonyl]amino]pyridine-3-carboxamide are numerous. In particular, further research is needed to elucidate the exact mechanism of action of the compound, as well as its potential applications in the treatment of a variety of diseases. Additionally, further studies are needed to determine the optimal dosage and formulation of the compound for therapeutic use, as well as to assess its safety and efficacy in clinical trials. Furthermore, further research is needed to explore the potential of the compound as a tool for drug discovery and development.
Synthesemethoden
1-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]azepaneethyl-N-[[(3-methylpyrrolidin-1-yl)sulfonyl]amino]pyridine-3-carboxamide can be synthesized through a multi-step process that involves the reaction of pyridine-3-carboxamide with 3-methylpyrrolidin-1-ylsulfonyl chloride and 5-fluoropyridine-2-oxide. The reaction is carried out in anhydrous acetonitrile at room temperature and is followed by a series of purification steps to obtain the desired product.
Eigenschaften
IUPAC Name |
1-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O3S/c17-15-5-6-16(18-11-15)23-13-14-7-10-20(12-14)24(21,22)19-8-3-1-2-4-9-19/h5-6,11,14H,1-4,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAIRLWMKYHKJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)N2CCC(C2)COC3=NC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2Z)-3-(acetylcarbamoyl)-6-chloro-2H-chromen-2-ylidene]amino acetate](/img/structure/B6462730.png)
![5-({3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-2-methoxybenzamide](/img/structure/B6462737.png)
![2-{[1-(1-methyl-1H-imidazole-4-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6462741.png)
![3-(2-{4-[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B6462742.png)
![5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(3,3,3-trifluoropropanesulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B6462750.png)

![2-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]methoxy}-5-fluoropyridine](/img/structure/B6462759.png)
![2-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6462762.png)
![5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B6462775.png)
![1-(1,2-benzoxazol-3-yl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]methanesulfonamide](/img/structure/B6462781.png)
![6-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyrimidin-4-ol](/img/structure/B6462783.png)
![2-[(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)sulfonyl]benzonitrile](/img/structure/B6462791.png)
![methyl 10-phenyl-9-azatetracyclo[10.2.1.0^{2,11}.0^{3,8}]pentadeca-3,5,7-triene-5-carboxylate hydrochloride](/img/structure/B6462796.png)
![4-[(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)sulfonyl]benzonitrile](/img/structure/B6462797.png)